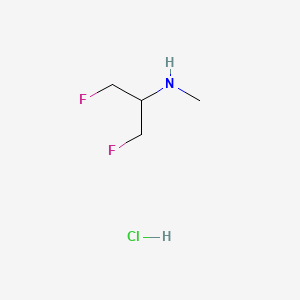![molecular formula C8H14ClF2N B13460007 (7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride CAS No. 2913229-33-9](/img/structure/B13460007.png)
(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic core. The introduction of fluorine atoms is usually achieved through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands. The choice of solvents, catalysts, and purification methods are also critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the nitrogen atom in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction can produce difluoro alcohols or amines.
Scientific Research Applications
(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The spirocyclic structure may also contribute to its stability and resistance to metabolic degradation, thereby prolonging its biological activity.
Comparison with Similar Compounds
Similar Compounds
(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane: The free base form without the hydrochloride salt.
2,2-difluoro-6-azaspiro[3.4]octane: A similar compound lacking the methyl group.
7-methyl-6-azaspiro[3.4]octane: A compound without the fluorine atoms.
Uniqueness
(7R)-2,2-difluoro-7-methyl-6-azaspiro[34]octane hydrochloride is unique due to the combination of its spirocyclic structure, the presence of fluorine atoms, and the hydrochloride salt form
Properties
CAS No. |
2913229-33-9 |
|---|---|
Molecular Formula |
C8H14ClF2N |
Molecular Weight |
197.65 g/mol |
IUPAC Name |
(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6-2-7(5-11-6)3-8(9,10)4-7;/h6,11H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
KBTGMCQPPRWRED-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@@H]1CC2(CC(C2)(F)F)CN1.Cl |
Canonical SMILES |
CC1CC2(CC(C2)(F)F)CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B13459928.png)
![ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13459934.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)

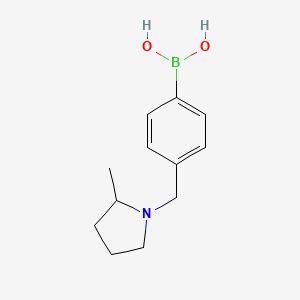
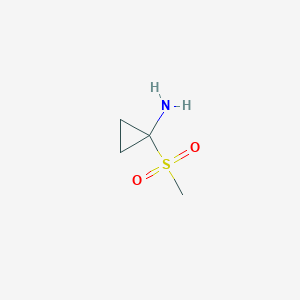

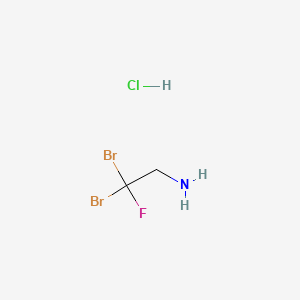

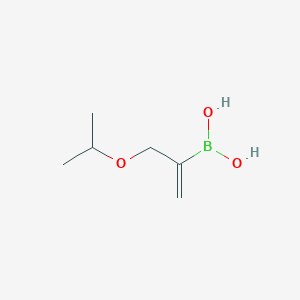
![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)
![1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)

